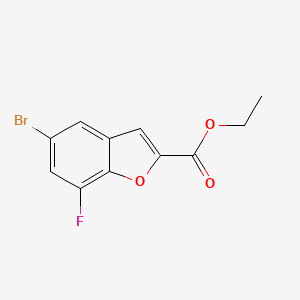

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(12)5-8(13)10(6)16-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIVCGROOXFLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501190879 | |

| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404110-02-6 | |

| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404110-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 5-bromo-7-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501190879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Therapeutic potential of 5-bromo-7-fluorobenzofuran derivatives

A Technical Guide to Therapeutic Utility and Synthetic Application

Executive Summary

The 5-bromo-7-fluorobenzofuran scaffold represents a "privileged structure" in modern medicinal chemistry. It is not merely a passive building block but a strategic core designed to address two specific failure modes in drug discovery: metabolic instability and lack of selectivity .

This guide analyzes the therapeutic potential of this specific substitution pattern.[1][2][3] The C5-Bromine serves as a reactive "handle" for library expansion (SAR exploration), while the C7-Fluorine acts as a "metabolic shield," blocking common sites of CYP450-mediated oxidation and modulating the electronic environment of the aromatic system.

Part 1: Structural Rationale & Medicinal Chemistry[2]

The synergistic placement of a halogen at the C5 and C7 positions creates a unique electronic and steric profile.

1.1 The "Fluorine Effect" (C7 Position)

The introduction of fluorine at the C7 position is a deliberate design choice for Lead Optimization :

-

Metabolic Blocking: The C7 position in benzofurans is electron-rich and prone to hydroxylation by cytochrome P450 enzymes. Fluorine substitution blocks this metabolic "hotspot," significantly extending the half-life (

) of the molecule. -

Electronic Modulation: Fluorine is highly electronegative (

), pulling electron density from the benzene ring. This lowers the pKa of adjacent protons and can strengthen

1.2 The "Bromine Vector" (C5 Position)

The C5-Bromine is the "growth vector." In Structure-Activity Relationship (SAR) studies, this position allows for the rapid generation of derivatives via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows the scaffold to reach into deep hydrophobic pockets of enzymes, such as the ATP-binding site of kinases.

1.3 Visualization of SAR Logic

Caption: Strategic functionalization of the benzofuran core. C5 allows growth; C7 ensures stability.

Part 2: Therapeutic Applications[1][2][3][4][5][6][7][8]

2.1 Oncology: Kinase Inhibition (PIM & CLK)

Research indicates that benzofuran derivatives are potent inhibitors of PIM kinases (Proviral Integration site for Moloney murine leukemia virus) and CLK1 (Cdc2-like kinase 1).[4]

-

Mechanism: The planar benzofuran system mimics the adenine ring of ATP.

-

Role of 5-Br-7-F: The 5-substituent extends to interact with the hinge region or the glycine-rich loop, while the 7-F prevents rapid clearance, maintaining therapeutic concentrations.

-

Data Insight: Derivatives have shown

values in the nanomolar range (30–90 nM) against PIM-1, inducing apoptosis in leukemia cell lines (e.g., MV4-11).

2.2 Infectious Disease: STING Agonists & Antimicrobials[5][6][7]

-

Antiviral (STING): Recent studies identify benzofurans as agonists for the Stimulator of Interferon Genes (STING) pathway. Activation induces Type I interferons, providing broad-spectrum antiviral activity (including SARS-CoV-2 inhibition).[5]

-

Antimicrobial: The lipophilic nature of halogenated benzofurans allows penetration of bacterial cell walls. 5,7-dihalogenated derivatives exhibit bactericidal activity against S. aureus (MRSA) by disrupting membrane integrity.

Part 3: Experimental Protocols

3.1 Synthesis: Palladium-Catalyzed Derivatization

Objective: Functionalize the C5 position to create a bioactive library. Reaction Type: Suzuki-Miyaura Cross-Coupling.[3]

Protocol:

-

Reagents:

-

Substrate: 5-bromo-7-fluorobenzofuran (1.0 equiv).

-

Boronic Acid: Aryl-boronic acid (

) (1.2 equiv). -

Catalyst:

(5 mol%). -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane.

-

-

Procedure:

-

Charge a microwave vial with the substrate, boronic acid, and catalyst.

-

Evacuate and backfill with Argon (3x) to remove

(Critical for preventing homocoupling). -

Add degassed dioxane and base solution.

-

Heat to 90°C for 4–12 hours (monitor via TLC/LC-MS).

-

Workup: Filter through Celite, extract with EtOAc, wash with brine, dry over

.

-

-

Self-Validation (QC):

-

Success Criteria: Disappearance of the bromine isotope pattern (1:1 doublet) in Mass Spec.

-

Failure Mode: If dehalogenation (loss of Br replaced by H) occurs, lower temperature and ensure anhydrous conditions.

-

3.2 Biological Assay: MTT Cytotoxicity Screen

Objective: Evaluate the antiproliferative potency of the synthesized derivative.[8][9][10]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116 or MV4-11) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (e.g., 0.1 nM to 100

M).-

Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

-

-

Incubation: 48–72 hours at 37°C, 5%

. -

Readout:

-

Calculation:

-

Calculate

using non-linear regression (GraphPad Prism).

-

Part 4: Comparative Data Summary

| Therapeutic Area | Target | Role of 5-Br-7-F Core | Potency Range ( |

| Oncology | PIM-1 / CLK1 | ATP-mimetic scaffold; 7-F improves metabolic stability. | 30 nM – 500 nM |

| Antiviral | STING Pathway | Agonist binding; induces IFN- | 1 |

| Antimicrobial | Bacterial Membrane | Lipophilic penetration; membrane disruption. | MIC: 4 – 16 |

Part 5: Workflow Visualization

Caption: Iterative drug discovery workflow utilizing the 5-bromo-7-fluorobenzofuran scaffold.

References

-

Dao, V. H., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(21), 6572.[4] [Link]

-

Di Chio, T., et al. (2022).[6] Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Antiviral Research, 199, 105263. [Link]

-

Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

-

Abd El-Mageed, H. A., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemistry and Applications. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibiofilm and Antivirulence Efficacies of Flavonoids and Curcumin Against Acinetobacter baumannii [frontiersin.org]

- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Executive Summary

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate (CAS: 1404110-02-6) is a highly specialized heterocyclic building block used in the synthesis of pharmaceutical agents.[1] Belonging to the benzofuran class, this molecule features a unique substitution pattern: a bromine atom at the C5 position and a fluorine atom at the C7 position. This dual-halogenated motif provides orthogonal reactivity handles for divergent synthesis—enabling palladium-catalyzed cross-couplings at C5 while modulating metabolic stability and lipophilicity via the C7 fluorine. This guide details its structural properties, validated synthesis protocols, and application in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Core Identity Data

| Parameter | Specification |

| IUPAC Name | This compound |

| CAS Number | 1404110-02-6 |

| Molecular Formula | C₁₁H₈BrFO₃ |

| Molecular Weight | 287.08 g/mol |

| Exact Mass | 285.9641 |

| SMILES | CCOC(=O)C1=CC2=C(C(=C1)F)C=C(C=C2)Br |

| InChI Key | ICIVCGROOXFLBI-UHFFFAOYSA-N |

Calculated Physicochemical Properties

Data derived from consensus prediction models for the benzofuran scaffold.

| Property | Value | Significance in Drug Design |

| cLogP | ~3.6 - 3.8 | Indicates high lipophilicity; likely requires polar groups in final drug candidate to improve solubility. |

| TPSA | ~39.4 Ų | Favorable for membrane permeability; well within the "Rule of 5" limits for oral bioavailability. |

| H-Bond Donors | 0 | Acts purely as an H-bond acceptor (ester oxygens, fluorine). |

| Rotatable Bonds | 3 | Rigid core structure; favorable for binding affinity (low entropy penalty). |

Structural Analysis & Reactivity Logic

The utility of this molecule lies in its electronic push-pull system and steric profile .

-

C5-Bromine: A classic electrophilic handle. The position is activated for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

-

C7-Fluorine: Strategically placed to block metabolic hydroxylation at the electron-rich C7 position. It also exerts an inductive electron-withdrawing effect, lowering the pKa of the benzofuran system.

-

C2-Ester: Serves as a masking group for the carboxylic acid, which can be hydrolyzed to the free acid or converted into amides/heterocycles (e.g., oxadiazoles).

Diagram 1: Structural Reactivity Map

Caption: Functional dissection of the molecule showing orthogonal reactivity sites.

Synthesis Protocol: Rap-Stoermer Condensation

The most robust route to this compound involves the condensation of 5-bromo-3-fluorosalicylaldehyde with ethyl bromoacetate . This method avoids harsh acidic conditions, preserving the halogen substituents.

Retrosynthetic Analysis

-

Disconnection: O1–C2 and C2–C3 bonds.

-

Precursors: 5-bromo-3-fluoro-2-hydroxybenzaldehyde + Ethyl bromoacetate.

Experimental Procedure

Safety Note: Ethyl bromoacetate is a potent lachrymator.[5] Work in a well-ventilated fume hood.

Reagents:

-

5-Bromo-3-fluorosalicylaldehyde (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)[5]

-

Acetonitrile (MeCN) or DMF (Solvent, anhydrous)

Step-by-Step Protocol:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-fluorosalicylaldehyde (e.g., 5.0 g, 22.8 mmol) in anhydrous Acetonitrile (50 mL).

-

Base Addition: Add K₂CO₃ (9.45 g, 68.4 mmol) to the solution. The mixture may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add ethyl bromoacetate (3.0 mL, 27.4 mmol) dropwise via syringe.

-

Cyclization (Reflux): Fit the flask with a reflux condenser and heat the mixture to reflux (80-82°C) . Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or LC-MS.[6]

-

Checkpoint: The intermediate O-alkylated acyclic ether usually cyclizes in situ under these conditions. If the intermediate persists, prolong heating.

-

-

Workup: Cool the reaction to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃) and wash the filter cake with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.[7]

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) or recrystallize from ethanol.

Diagram 2: Synthetic Workflow

Caption: One-pot synthesis via Rap-Stoermer condensation.

Analytical Characterization (Predicted)

Since specific spectral data for this exact catalog number can be sparse, the following are the expected signals based on the benzofuran scaffold and substituent effects.

¹H NMR (400 MHz, CDCl₃)

-

δ 1.42 (t, 3H): Methyl group of the ethyl ester.

-

δ 4.45 (q, 2H): Methylene group of the ethyl ester.

-

δ 7.50 (s, 1H): H3 proton (on the furan ring). This is a characteristic singlet for 2-substituted benzofurans.

-

δ 7.30 - 7.60 (m, 2H): Aromatic protons H4 and H6.

-

Note: The H4 proton (ortho to Br, meta to F) will appear as a doublet or doublet-of-doublets. The H6 proton (between Br and F) will show coupling to the fluorine atom (J_H-F coupling), likely appearing as a doublet of doublets with a distinct coupling constant.

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 286.9 / 288.9 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).

-

Fragmentation: Loss of the ethyl group (M-28) or the ethoxy group (M-45) is common in ester fragmentation.

Medicinal Chemistry Applications

This molecule is a "privileged scaffold" intermediate.

-

Suzuki-Miyaura Coupling: The C5-Br is highly reactive towards aryl boronic acids. This allows the installation of biaryl systems, which are common in kinase inhibitors (e.g., Vemurafenib analogs).

-

Ester Hydrolysis: Treatment with LiOH in THF/Water yields the 5-bromo-7-fluorobenzofuran-2-carboxylic acid . This acid can be coupled with amines to form amides, a motif found in various GPCR ligands.

-

C3-Functionalization: While the C3 position is unsubstituted, it can be functionalized via electrophilic aromatic substitution (e.g., halogenation, formylation) if the ester is reduced or modified, though C2/C5 are the primary vectors.

Diagram 3: SAR & Derivatization Logic

Caption: Divergent synthesis pathways for drug discovery optimization.

References

-

PubChem Compound Summary. (n.d.). 5-Bromo-7-fluorobenzofuran.[1][2][3][4][8] National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (1943).[7] Ethyl Bromoacetate.[7][9] Org. Synth. 1943, 23,[7] 37. Retrieved from [Link]

Sources

- 1. 5-溴-7-氟苯并呋喃-2-甲酸乙酯 | Ethyl 5-bromo-7-fluorobenzofuran-2- | 1404110-02-6 - 乐研试剂 [leyan.com]

- 2. Buy 2-(azocan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide (EVT-509439) | 1423702-23-1 [evitachem.com]

- 3. Isopropyl 7-fluorobenzofuran-2-carboxylate-毕得医药 [bidepharm.com]

- 4. Ethyl 5-bromo-7-fluoro-benzofuran-2-carboxylate | 1404110-02-6 [sigmaaldrich.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. 1333340-13-8|Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1404110-02-6|this compound|BLD Pharm [bldpharm.com]

- 9. ias.ac.in [ias.ac.in]

Strategic Utilization of Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate in Medicinal Chemistry

Executive Summary & Chemical Identity

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a highly specialized heterocyclic scaffold used primarily in the development of kinase inhibitors, receptor modulators, and antimicrobial agents. Its value lies in its orthogonal functionalization potential : the bromine atom at C5 serves as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl ester at C2 provides a gateway for acyl substitution (amides, hydrazides, heterocycles).

The presence of the fluorine atom at C7 is strategic; it modulates the pKa of the neighboring phenolic oxygen (in precursors) and influences the metabolic stability and lipophilicity of the final drug candidate, often blocking metabolic hotspots on the aromatic ring.

Chemical Identifiers & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | Ethyl 5-bromo-7-fluoro-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₁H₈BrFO₃ |

| Molecular Weight | 287.08 g/mol |

| Exact Mass | 285.964 |

| CAS Number | Note: This specific regioisomer is often synthesized on-demand.Key Precursor CAS: 251300-28-4 (5-bromo-3-fluorosalicylaldehyde) |

| SMILES | CCOC(=O)C1=CC2=C(C(=C1)F)C(=CC(=C2)Br) |

| InChIKey | Calculated: Varies by protonation state, typically stable as neutral ester. |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water. |

Critical Note on Regioisomerism: Researchers must distinguish this compound from its isomer, Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate (CAS 1259929-80-0). The position of the halogens is dictated entirely by the starting salicylaldehyde. Verification via 1H NMR (coupling constants of aromatic protons) is mandatory.

Synthetic Architecture

The most robust route to this scaffold is the Rapoport-type cyclization (or modified Williamson ether synthesis followed by intramolecular aldol condensation). This method is preferred over metal-catalyzed cyclizations for its scalability and cost-effectiveness.

Mechanism of Action[1][5]

-

O-Alkylation: The phenolate ion of 5-bromo-3-fluorosalicylaldehyde attacks the

-carbon of ethyl bromoacetate. -

Cyclization: The resulting carbanion (formed at the methylene group of the ether) attacks the aldehyde carbonyl.

-

Dehydration: Elimination of water aromatizes the furan ring.

Visualization: Synthetic Pathway

Caption: One-pot cyclization strategy utilizing basic conditions to drive O-alkylation and subsequent furan ring closure.

Experimental Protocol (Self-Validating)

This protocol is designed to minimize side reactions (such as hydrolysis of the ester) while ensuring complete cyclization.

Materials

-

Precursor: 5-bromo-3-fluorosalicylaldehyde (1.0 equiv)

-

Reagent: Ethyl bromoacetate (1.2 equiv)

-

Base: Potassium carbonate (anhydrous, 3.0 equiv)[1]

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)

Step-by-Step Methodology

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-3-fluorosalicylaldehyde (e.g., 10 mmol) in anhydrous DMF (30 mL). Add Potassium Carbonate (30 mmol).

-

Checkpoint: The suspension should turn bright yellow/orange, indicating phenolate formation. Stir at Room Temperature (RT) for 15 minutes.

-

-

Alkylation: Add Ethyl bromoacetate (12 mmol) dropwise over 5 minutes.

-

Safety: Ethyl bromoacetate is a lachrymator.[1] Perform in a fume hood.

-

-

Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (lower Rf) should disappear, and a highly fluorescent blue/purple spot (the benzofuran) should appear at higher Rf.

-

-

Work-up: Cool to RT. Pour the mixture into ice-cold water (150 mL) with vigorous stirring. The product typically precipitates.

-

Purification:

Strategic Functionalization (SAR Expansion)

Once synthesized, the scaffold offers two distinct "vectors" for chemical modification, allowing researchers to explore Structure-Activity Relationships (SAR).

Vector A: The C5-Bromine (Suzuki/Buchwald Node)

The bromine atom is electronically activated by the electron-withdrawing nature of the furan ring, making it an excellent candidate for Pd-catalyzed coupling.

-

Application: Introduction of biaryl systems to access hydrophobic pockets in kinase active sites.

Vector B: The C2-Ester (Acyl Node)

The ester is stable but reactive enough for transformation into diverse pharmacophores.

-

Hydrolysis: To carboxylic acid (for salt formation or solubility).

-

Hydrazinolysis: Reaction with hydrazine hydrate yields benzofuran-2-carbohydrazide, a precursor for 1,2,4-triazoles (common in antimicrobial research).

Visualization: Divergent Synthesis Tree

Caption: Divergent synthesis map showing the transformation of the C5-Bromine and C2-Ester into bioactive motifs.

References

-

General Benzofuran Synthesis: "O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation." ChemSpider Synthetic Pages, CSsp0001. Link

-

Precursor Identification: "5-Bromo-3-fluorosalicylaldehyde."[5] PubChem Compound Summary. Link

-

Medicinal Applications: "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." Journal of Advanced Pharmaceutical Technology & Research, 2017. Link

-

Kinetic Studies: "Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions." Proceedings of the Indian Academy of Sciences, 1985.[6] Link

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of 5-Bromo-7-Fluorobenzofuran Derivatives

Foreword

In the landscape of modern medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[2][3] The strategic modification of this core, particularly through halogenation, offers a powerful tool to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on a specific, rationally designed subset: 5-bromo-7-fluorobenzofuran derivatives. Our objective is to provide a comprehensive, field-proven framework for conducting pharmacophore analysis on this class of compounds, moving from theoretical principles to a practical, step-by-step workflow. We will explore not just the "how" but the critical "why" behind each decision, ensuring a robust and scientifically valid outcome.

The Rationale: Strategic Importance of Bromine and Fluorine Substitutions

The decision to focus on the 5-bromo and 7-fluoro substitution pattern is a deliberate one, grounded in established medicinal chemistry principles. Halogen atoms are not mere placeholders; they are functional tools for modulating molecular properties.

-

Fluorine (at C7): The introduction of a fluorine atom is a classic strategy for enhancing metabolic stability.[4][5] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450.[4] Placing it at the C7 position can block a potential site of oxidative metabolism, thereby increasing the compound's half-life and bioavailability. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence intramolecular interactions, potentially improving binding affinity.[4]

-

Bromine (at C5): Bromine is larger and more polarizable than fluorine. Its primary value in this context lies in its ability to form halogen bonds (X-bonds) .[6][7] A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a receptor's active site.[6][8] This interaction, analogous in strength and directionality to a hydrogen bond, can provide an additional, specific anchoring point within the target protein, significantly enhancing binding affinity and selectivity.[9][10]

By combining these two halogens, we aim to create derivatives with potentially improved metabolic stability (from fluorine) and enhanced target affinity (from bromine), making this a compelling series for drug discovery.

Methodological Pillars: Ligand-Based vs. Structure-Based Approaches

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) necessary for biological activity.[11][12][13] The choice of methodology fundamentally depends on the available data.

-

Ligand-Based Pharmacophore Modeling: This approach is employed when the 3D structure of the biological target is unknown, but a set of active ligands is available.[14][15][16] The core principle is that structurally diverse molecules binding to the same target likely share a common set of pharmacophoric features arranged in a similar spatial geometry.[15] The process involves superimposing the 3D conformations of active molecules to extract these common features.[14]

-

Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (often from X-ray crystallography) is available, a more direct approach can be taken.[17][18] This method involves analyzing the protein's binding pocket to identify key interaction points—the complementary features that a ligand must possess to bind effectively.[18][19] This can be done with or without a co-crystallized ligand.

For the remainder of this guide, we will proceed with a ligand-based approach , simulating a common scenario where a series of active compounds has been identified through screening, but the specific protein target has not yet been structurally characterized.

Experimental Workflow: A Case Study in Ligand-Based Pharmacophore Modeling

This section provides a detailed, step-by-step protocol for generating and validating a pharmacophore model for a hypothetical series of 5-bromo-7-fluorobenzofuran derivatives with known inhibitory activity against a target kinase.

Step 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting model. This is the most critical step.

-

Assemble the Dataset: Collect a set of compounds with a range of biological activities (e.g., IC50 values). The dataset must include both highly active and inactive (or weakly active) compounds to enable the model to discriminate.[12]

-

Define Activity Thresholds: Segregate the compounds into distinct activity classes. For this case study, we will use the following criteria:

-

Active: IC50 < 1 µM (at least 3 compounds required)

-

Inactive: IC50 > 10 µM

-

-

Ensure Structural Diversity: The active compounds should ideally belong to different chemical series to ensure the resulting pharmacophore is not biased by a single scaffold.

-

Data Cleaning: Standardize all chemical structures (e.g., neutralize salts, correct protonation states) and verify the associated activity data.

Table 1: Hypothetical Dataset of 5-Bromo-7-Fluorobenzofuran Derivatives

| Compound ID | Structure | IC50 (µM) | Activity Class |

| BFB-01 | 5-bromo-7-fluoro-2-(phenyl)benzofuran | 0.25 | Active |

| BFB-02 | 5-bromo-7-fluoro-2-(4-pyridyl)benzofuran | 0.50 | Active |

| BFB-03 | 5-bromo-7-fluoro-2-(indole-5-yl)benzofuran | 0.80 | Active |

| BFB-04 | 5-bromo-7-fluoro-2-(cyclohexyl)benzofuran | 15.0 | Inactive |

| BFB-05 | 5-bromo-7-fluoro-benzofuran | 25.0 | Inactive |

Step 2: Conformational Analysis

Ligands are flexible and can adopt numerous shapes (conformations). The goal is to generate a diverse set of low-energy conformations for each molecule, as this set is likely to contain the "bioactive" conformation—the shape the molecule adopts when bound to its target.[14][15]

-

Select an Algorithm: Use a robust conformational search method, such as a Monte Carlo or systematic search algorithm available in software packages like MOE, Discovery Studio, or LigandScout.[14][20]

-

Set Energy Window: Generate conformations within a defined energy window (e.g., 15-20 kcal/mol) above the global energy minimum. This ensures a comprehensive exploration of conformational space without including overly strained, unrealistic structures.[21]

-

Store Conformations: Save the generated conformers for each molecule into a database for the subsequent alignment step.

Step 3: Pharmacophore Model Generation and Scoring

This is an iterative process where common chemical features among the active compounds are identified and assembled into a hypothesis.[14]

-

Feature Definition: Define the types of pharmacophoric features to be considered. Standard features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable (PI/NI)

-

Halogen Bond Donor (HBD) : Crucially, for this specific project, the bromine atom at the C5 position should be explicitly defined as a potential halogen bond donor feature.

-

-

Molecular Alignment: The software aligns the conformers of the active compounds (BFB-01, BFB-02, BFB-03), attempting to superimpose common features.[15]

-

Hypothesis Generation: The software generates multiple pharmacophore hypotheses, each representing a different spatial arrangement of common features.

-

Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds while simultaneously not mapping to the inactive compounds.[22] The best hypothesis is the one that best discriminates between actives and inactives.

For our case study, a plausible top-scoring hypothesis might consist of four features as summarized below.

Table 2: Features of the Generated Pharmacophore Hypothesis (Hypo-1)

| Feature ID | Feature Type | Mapped Moiety |

| F1 | Aromatic Ring (AR) | Benzofuran core |

| F2 | Aromatic Ring (AR) | Substituted ring at C2 |

| F3 | Hydrogen Bond Acceptor (HBA) | Oxygen of the furan ring |

| F4 | Halogen Bond Donor (HBD) | Bromine atom at C5 |

Workflow for Ligand-Based Pharmacophore Generation

Caption: A generalized workflow for ligand-based pharmacophore modeling and validation.

Step 4: Rigorous Model Validation

A generated pharmacophore is merely a hypothesis until its predictive power is rigorously validated.[23] This step is essential for trustworthiness.

-

Decoy Set Screening: Create a "decoy set" database containing thousands of drug-like molecules with diverse structures, seeded with a small number of known active compounds (not used in model generation). A good model should be able to "find" the actives within this large chemical space.

-

Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation between the pharmacophore and the training set activity occurred by chance. The software creates numerous random hypotheses and compares their scores to the score of the original hypothesis (Hypo-1). A high statistical significance (e.g., 95% confidence) indicates the model is robust.[24]

-

Calculation of Validation Metrics: Use the results from the decoy set screen to calculate key performance metrics.[25]

-

Enrichment Factor (EF): Measures how much better the pharmacophore model is at finding actives compared to random selection.

-

Goodness of Hit (GH) Score: A metric ranging from 0 to 1 that incorporates the percentage of actives retrieved and the enrichment, providing a single measure of model quality. A GH score > 0.7 is considered a very good model.[25]

-

Table 3: Validation Results for Hypothesis Hypo-1

| Validation Method | Parameter | Value | Interpretation |

| Decoy Set Screen | Database Size | 10,000 decoys + 10 actives | - |

| Hits Found (Ht) | 250 | Total compounds matching the model | |

| Actives Found (Ha) | 8 | Actives successfully identified | |

| Enrichment Factor (EF) | 32 | Excellent enrichment over random picking | |

| Goodness of Hit (GH) Score | 0.78 | Indicates a highly predictive model | |

| Fischer's Test | Confidence Level | 95% | The model is statistically significant |

The results in Table 3 indicate that Hypo-1 is a robust and predictive model, suitable for use in subsequent virtual screening campaigns.

Visualizing the Validated Pharmacophore Model

Caption: Spatial arrangement and distances for the validated pharmacophore model Hypo-1.

Application: Virtual Screening and Lead Optimization

The primary application of a validated pharmacophore model is to identify novel, structurally diverse compounds with a high probability of being active.[17][26]

-

Virtual Screening: The pharmacophore model (Hypo-1) is used as a 3D query to search large compound libraries (e.g., Enamine, ZINC, corporate collections).[27][28] Molecules from the library that can match the pharmacophore features both chemically and spatially are retained as "hits."

-

Hit Filtering and Docking: The initial hit list is typically large and can be refined using filters for drug-likeness (e.g., Lipinski's Rule of Five) and predicted ADMET properties. If a target structure is later identified or modeled, molecular docking can be used as a secondary filter to predict binding poses and score the hits.

-

Lead Optimization: For an existing lead compound, the pharmacophore model provides a clear roadmap for optimization. It highlights which features are essential for activity. For example, any modification that disrupts the C5-bromine's ability to act as a halogen bond donor would be predicted to decrease activity, guiding chemists away from unproductive synthetic routes.

Conclusion

Pharmacophore analysis is a powerful, computationally efficient strategy in modern drug discovery. For a rationally designed series like 5-bromo-7-fluorobenzofuran derivatives, it provides an indispensable tool for elucidating the key molecular features driving biological activity. By systematically preparing data, generating hypotheses, and—most importantly—performing rigorous statistical validation, researchers can build predictive models that accelerate the discovery of novel lead compounds. The true strength of this approach lies not in simply identifying features, but in understanding their causal relationship with activity, thereby enabling more intelligent and efficient drug design.

References

- Vertex AI Search. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable.

- ACS Omega. (2023, September 26). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90.

- MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- IJSDR.

- PMC. (2022, May 23). Drug Design by Pharmacophore and Virtual Screening Approach.

- ScienceDirect. (2022, June 11). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors.

- ScienceOpen. (2019, August 27).

- Crimson Publishers. (2016, September 28).

- PMC. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases.

- Creative Biolabs. Structure based Pharmacophore Modeling Service.

- RSC Publishing.

- MDPI. (2019, November 20).

- Patsnap Synapse. (2025, May 21). What are the different types of pharmacophore?.

- Wikipedia. Pharmacophore.

- Slideshare. Pharmacophore modeling.

- RSC Publishing.

- PubMed. (2019, November 20).

- Bio-protocol. 2.3. 3D Ligand-Based Pharmacophore Modeling.

- RSC Publishing. (2020, April 7).

- The Royal Society of Chemistry. Chapter 6: Pharmacophore Models in Drug Design.

- Creative Biolabs. Ligand based Pharmacophore Modeling Service.

- ACS Publications. (2005, March 17). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding.

- PMC.

- MDPI. (2020, February 26).

- ResearchGate. (2014, January 24). What is the best free software for Pharmacophore mapping?.

- PMC. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.

- Schrödinger. Phase.

- Dassault Systèmes. Ligand and Pharmacophore based Design.

- ResearchGate.

- SpringerLink. (2024, October 15).

- ResearchGate.

- MDPI. (2022, October 7). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B.

- Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls.

- in-silico.ch. (2018, May 4). Directory of in silico Drug Design tools.

- TeachOpenCADD. T009 · Ligand-based pharmacophores.

- ACS Publications. (2021, November 17). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011).

- PMC. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)

- MDPI. (2019, November 22). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.

- ResearchGate. (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- BEPLS. (2023, April 25).

- Apollo Scientific. (2026, January 19).

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Halogen bonding for molecular recognition: new developments in materials and biological sciences - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Directing macromolecular conformation through halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 11. What are the different types of pharmacophore? [synapse.patsnap.com]

- 12. Pharmacophore - Wikipedia [en.wikipedia.org]

- 13. Pharmacophore modeling | PDF [slideshare.net]

- 14. fiveable.me [fiveable.me]

- 15. creative-biolabs.com [creative-biolabs.com]

- 16. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]

- 17. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 20. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 21. bio-protocol.org [bio-protocol.org]

- 22. books.rsc.org [books.rsc.org]

- 23. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biointerfaceresearch.com [biointerfaceresearch.com]

- 25. researchgate.net [researchgate.net]

- 26. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. schrodinger.com [schrodinger.com]

- 28. Directory of in silico Drug Design tools [click2drug.org]

Methodological & Application

Synthesis procedures for Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Application Note: High-Efficiency Synthesis of Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in drug discovery, particularly for 5-HT receptor agonists and anti-inflammatory agents. The procedure utilizes a base-mediated Rapoport-type cyclization between 5-bromo-3-fluorosalicylaldehyde and ethyl bromoacetate . We provide optimized reaction conditions, purification strategies, and critical safety considerations for handling halogenated aromatics.

Introduction & Strategic Analysis

The benzofuran scaffold is ubiquitous in bioactive natural products and synthetic therapeutics. The introduction of halogen atoms (bromine and fluorine) at the 5- and 7-positions, respectively, modulates metabolic stability and lipophilicity, while providing handles for further functionalization (e.g., Suzuki-Miyaura coupling at the C5-Br site).

Synthetic Strategy:

The most reliable route to 2-carboxybenzofurans is the condensation of a salicylaldehyde derivative with an

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C2-C3 bond and the ether linkage, tracing back to the commercially available or easily synthesized salicylaldehyde.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzofuran core.

Detailed Experimental Protocol

Method A: One-Pot Cyclization (Preferred)

This method combines O-alkylation and cyclization in a single step, minimizing waste and handling of intermediates.

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

|---|---|---|---|---|

| 5-Bromo-3-fluorosalicylaldehyde | 219.01 | 1.0 | 5.00 g (22.8 mmol) | Limiting Reagent |

| Ethyl Bromoacetate | 166.99 | 1.5 | 5.71 g (3.8 mL) | Alkylating Agent |

| Potassium Carbonate (anhydrous) | 138.21 | 2.5 | 7.88 g | Base |

| N,N-Dimethylformamide (DMF) | - | - | 50 mL | Solvent |

Step-by-Step Procedure:

-

Setup: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Dissolution: Add 5-bromo-3-fluorosalicylaldehyde (5.00 g) and anhydrous DMF (50 mL) to the flask. Stir until fully dissolved.

-

Base Addition: Add Potassium Carbonate (7.88 g) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

-

Alkylation: Add Ethyl Bromoacetate (3.8 mL) dropwise via syringe over 5 minutes.

-

Heating (Cyclization): Heat the reaction mixture to 80–90 °C using an oil bath. Monitor by TLC (System: 10% EtOAc in Hexanes).

-

Note: The intermediate O-alkylated product usually forms within 1 hour. The cyclization to the benzofuran may require 2–4 hours at this temperature.

-

-

Quench: Once the starting material is consumed (Rf ~0.6 for product, distinct from aldehyde), cool the mixture to RT. Pour the reaction mass into Ice-Water (300 mL) with vigorous stirring.

-

Work-up:

-

A precipitate should form. If solid, filter using a Buchner funnel and wash with water (3 x 50 mL).

-

If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 50 mL) and Water (2 x 50 mL) to remove DMF. Dry over anhydrous

.[2]

-

-

Purification:

-

Recrystallization (Recommended): Dissolve the crude solid in hot Ethanol (EtOH). Allow to cool slowly to RT, then to 4 °C. Filter the white/off-white needles.

-

Flash Chromatography: If necessary, use Silica Gel (230-400 mesh), eluting with a gradient of 0-10% EtOAc/Hexanes.

-

Yield Expectation: 75–85% Appearance: White to pale yellow crystalline solid.

Method B: Two-Step Procedure (Alternative)

Use this if the one-pot method yields significant side products or incomplete cyclization.

-

Step 1 (Alkylation): React aldehyde and ethyl bromoacetate with

in Acetone at reflux. Filter salts, evaporate solvent to isolate the acyclic ether intermediate. -

Step 2 (Cyclization): Redissolve the intermediate in absolute Ethanol. Add a catalytic amount of Sodium Ethoxide (NaOEt) or DBU (0.2 equiv) and reflux for 2 hours.

Analytical Data & Validation

To validate the synthesis, compare spectral data against these predicted parameters:

-

NMR (400 MHz,

-

1.42 (t, 3H,

-

4.45 (q, 2H,

- 7.45 (s, 1H, H-3 furan ring) – Diagnostic peak

- 7.50 (dd, 1H, Ar-H, coupling with F)

- 7.85 (d, 1H, Ar-H)

-

1.42 (t, 3H,

-

NMR: Look for the carbonyl carbon (~159 ppm) and the C-F doublet coupling (

-

Mass Spectrometry (ESI+):

calc. for

Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete cyclization | Increase temperature to 110 °C or switch base to |

| Hydrolysis | Wet solvent/Base | Ensure DMF is anhydrous. Avoid NaOH/KOH which may hydrolyze the ester to the acid. |

| Dark Product | Oxidation | Perform reaction under strict inert atmosphere ( |

Safety & Handling

-

Ethyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood.

-

Fluorinated Aromatics: Generally stable, but avoid contact with strong reducing agents.

-

Waste Disposal: Segregate halogenated organic waste. DMF solutions must not be poured down the drain.

References

-

Reaction of Salicylaldehydes with Bromoacetate

- Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl

- Source: Indian Journal of Chemistry (via NISCPR), 2021.

-

URL:[Link]

-

Synthesis of 5-Bromobenzofuran Derivatives

-

Precursor Data (5-Bromo-3-fluorosalicylaldehyde)

-

General Benzofuran Synthesis Review

Appendix: Workflow Visualization

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Sources

- 1. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 5. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

Application Note: Precision Synthesis of Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate

Executive Summary

Ethyl 5-bromo-7-fluorobenzofuran-2-carboxylate is a high-value pharmacophore scaffold, particularly prevalent in the development of kinase inhibitors and anti-inflammatory agents. The unique 5-bromo, 7-fluoro substitution pattern offers dual functionality: the bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon chains, while the fluorine atom at the 7-position modulates metabolic stability and lipophilicity.

This application note details the Rap-Stoermer-type cyclization (interrupted Feist-Benary) protocol. Unlike generic benzofuran syntheses, this protocol is optimized for electron-deficient salicylaldehydes, ensuring high regioselectivity and minimizing the formation of open-chain ether byproducts.

Retrosynthetic Analysis & Strategy

The most robust route to the 2-carboxylate benzofuran core involves the reaction of a substituted salicylaldehyde with an

Strategic Disconnection

To synthesize This compound , the required precursor is 5-bromo-3-fluorosalicylaldehyde .

-

Mapping: The aldehyde carbon becomes C3; the phenol carbon becomes C7a. The substituent at position 3 of the salicylaldehyde maps to position 7 of the benzofuran.

-

Reagents: Ethyl bromoacetate provides the C1-C2 fragment (carboxylate and furan ring closure).

Figure 1: Retrosynthetic logic confirming the starting material selection.

Critical Reagents & Equipment

Reagent Specifications

| Reagent | CAS No.[1] | Role | Purity Req. | Stoichiometry |

| 5-Bromo-3-fluorosalicylaldehyde | 251300-28-4 | Substrate | >97% | 1.0 equiv |

| Ethyl Bromoacetate | 105-36-2 | Cyclizing Agent | >98% | 1.2 - 1.5 equiv |

| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Powder | 2.0 - 3.0 equiv |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Anhydrous (<0.1% | 0.2 M conc. |

| Tetrabutylammonium iodide (TBAI) | 311-28-4 | Phase Transfer (Optional) | >98% | 0.1 equiv |

Safety Warning: Ethyl bromoacetate is a potent lachrymator and highly toxic.[2] All operations must be performed in a functioning fume hood. DMF is a reproductive toxin.

Experimental Protocol: One-Pot Cyclization

This protocol utilizes a base-mediated cascade reaction: Williamson Ether Synthesis followed by Intramolecular Aldol Condensation .

Step-by-Step Methodology

Phase A: O-Alkylation (Room Temperature)

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 5-Bromo-3-fluorosalicylaldehyde (5.0 g, 22.8 mmol) and anhydrous DMF (115 mL). Stir until fully dissolved.

-

Deprotonation: Add

(9.45 g, 68.4 mmol, 3.0 equiv) in a single portion. The suspension may turn bright yellow due to phenoxide formation. Stir at ambient temperature ( -

Addition: Add Ethyl Bromoacetate (3.8 mL, 34.2 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). You will observe the disappearance of the aldehyde and formation of the intermediate acyclic ether (

).

-

Phase B: Cyclization (Thermal Promotion)

-

Heating: Equip the flask with a reflux condenser. Heat the reaction mixture to

.-

Expert Insight: While alkylation occurs at RT, the aldol condensation typically requires thermal energy to overcome the barrier, especially with the electron-withdrawing fluorine atom deactivating the aldehyde.

-

-

Monitoring: Stir at

for 3–5 hours.-

Endpoint: TLC should show conversion of the intermediate ether to the highly fluorescent benzofuran product (

).

-

Phase C: Workup & Isolation

-

Quench: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (500 mL) with vigorous stirring. The product often precipitates as a solid.

-

Extraction (if oil forms): If a precipitate does not form, extract with Ethyl Acetate (

). Wash the combined organics with water ( -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield & Characterization

-

Typical Yield: 75% - 85%

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (Diagnostic): Look for the disappearance of the aldehyde proton (

) and the appearance of the C3-H aromatic singlet (

Mechanistic Pathway & Troubleshooting

The reaction proceeds via a specific cascade. Understanding this allows for rapid troubleshooting of low yields.

Figure 2: Mechanistic cascade from phenol to benzofuran.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Stuck at Intermediate Ether | Insufficient heat or base strength. | Increase temp to |

| Low Yield / Black Tar | Polymerization of salicylaldehyde. | Ensure inert atmosphere ( |

| Hydrolysis Product (Acid) | Wet solvent or excess water in base. | Use anhydrous DMF; dry |

References

-

ChemicalBook. (n.d.). Ethyl 5-bromobenzofuran-2-carboxylate Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 16064789, this compound. Retrieved from

-

Organic Syntheses. (1943).[3] Ethyl Bromoacetate.[2][3][4][5][6][7] Org. Synth. 1943, 23,[3] 37. DOI: 10.15227/orgsyn.023.0037.[3] Retrieved from

-

Ossila. (n.d.). 5-Bromo-3-fluorosalicylaldehyde Product Data. Retrieved from

-

Dudley, M. E., et al. (2006).[8][9] A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans. Synthesis, 2006, 1711-1714.[8][9] (Contextual reference for benzofuran mechanisms). Retrieved from

Sources

- 1. ossila.com [ossila.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Dual role of ethyl bromodifluoroacetate in the formation of fluorine-containing heteroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]

- 9. Benzofuran synthesis [organic-chemistry.org]

Application Note: Functionalization of the 5-Bromo Position in Benzofuran Esters

Abstract & Strategic Overview

The 5-bromo-benzofuran-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anti-arrhythmic agents (e.g., Amiodarone analogs) and antimicrobial compounds.

The functionalization of the 5-position presents a specific chemoselective challenge: balancing the reactivity of the aryl bromide against the lability of the C2-ester. While the 5-bromo position is electronically activated for oxidative addition due to the electron-withdrawing nature of the benzofuran core, the C2-ester is susceptible to hydrolysis or nucleophilic attack by strong bases (e.g., alkoxides) or organometallics (e.g.,

This guide provides three validated protocols designed to functionalize the C5 position while maintaining ester integrity.

Strategic Decision Tree

The choice of methodology depends strictly on the desired bond formation and the tolerance of the ester group.

Figure 1: Strategic workflow for chemoselective functionalization of 5-bromobenzofuran esters.

Critical Mechanistic Insights

Electronic Environment

The benzofuran ring is

-

C5 Reactivity: The C5 position is para to the ether oxygen, which donates electron density, theoretically deactivating it toward oxidative addition compared to a simple bromobenzene. However, the C2-ester withdraws density, re-activating the ring.

-

Ester Vulnerability: Standard cross-coupling bases like Sodium tert-butoxide (

) can cause transesterification or hydrolysis. Cesium Carbonate (

Catalyst Selection Logic

-

Pd(dppf)Cl₂: The "workhorse" for borylation and Suzuki. The large bite angle of dppf facilitates reductive elimination.

-

XPhos/BrettPhos: Required for amination. These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich benzofuran ring and prevent catalyst poisoning by the heterocycle.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Best for: Attaching aryl or heteroaryl groups.[1]

Validation: This protocol minimizes protodeboronation and ester hydrolysis by using a biphasic solvent system with a mild base.

Materials:

-

Substrate: Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)[2]

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv)[2][3] -

Solvent: 1,4-Dioxane : Water (9:1 v/v)

Step-by-Step Workflow:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the benzofuran ester, boronic acid, base, and Pd catalyst.

-

Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

) three times.-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

-

Solvate: Inject degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 85°C for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Checkpoint: The product usually fluoresces blue/purple under UV (254/365 nm) due to extended conjugation.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (SiO2).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introducing amine functionality (morpholines, piperazines, anilines).

Challenge: The standard base

Materials:

-

Substrate: Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Amine: 1.2 equiv (Secondary amines react faster than primary)

-

Catalyst Source:

(5 mol%) -

Ligand: XPhos or BrettPhos (10 mol%)

-

Note: XPhos is preferred for secondary amines; BrettPhos for primary amines.

-

-

Base:

(2.5 equiv) - CRITICAL: Do not use alkoxides. -

Solvent: Toluene or

-Amyl Alcohol (anhydrous).

Step-by-Step Workflow:

-

Pre-complexation: (Optional but recommended) Stir

and Ligand in the solvent at room temperature for 5 mins under-

Visual Cue: Solution often turns from orange to dark red/brown.

-

-

Addition: Add the benzofuran substrate, amine, and solid

. -

Heat: Heat to 100°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.

Data: Base Compatibility Table

| Base | pKa (Conj. Acid) | Ester Compatibility | Reaction Rate | Recommendation |

| NaOtBu | ~17 | Poor (Transesterification) | Fast | AVOID |

| K3PO4 | ~12 | Good | Moderate | Alternative |

| Cs2CO3 | ~10 | Excellent | Moderate | PREFERRED |

| K2CO3 | ~10 | Excellent | Slow | Backup |

Protocol 3: Miyaura Borylation (Polarity Inversion)

Best for: Converting the electrophile (bromide) into a nucleophile (boronate) for subsequent couplings.

Materials:

-

Substrate: Ethyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)

-

Boron Source:

(Bis(pinacolato)diboron) (1.1 equiv) -

Catalyst:

(3 mol%) -

Base: KOAc (Potassium Acetate) (3.0 equiv)

-

Why KOAc? It is too weak to activate the resulting boronate ester for Suzuki coupling, preventing the formation of the homocoupled dimer.

-

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Combine: Mix substrate,

, KOAc, and catalyst in a pressure vial. -

Degas: Rigorous degassing is essential to preserve the catalyst.

-

Heat: 90°C for 2–6 hours.

-

Workup: Filter through Celite.

-

Caution: Boronate esters can hydrolyze on silica. Use neutral alumina or rapid silica chromatography if purification is needed, or use crude in the next step (One-Pot protocol).

-

Mechanism & Troubleshooting

Catalytic Cycle (Suzuki Focus)

The presence of the ester does not significantly alter the catalytic cycle, but it dictates the choice of base in the Transmetalation step.

Figure 2: Catalytic cycle highlighting the base exchange step where ester sensitivity is critical.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch to electron-rich ligands (e.g., |

| Ester Hydrolysis | Base is too strong or wet solvent. | Switch from |

| Homocoupling (Ar-Ar) | Oxygen in system or "Suzuki" conditions during Borylation. | Degas longer. For borylation, ensure KOAc is used, not Carbonate. |

| Debromination | Hydride source present (often from solvent). | Avoid Ethanol/Isopropanol in the reaction mixture if debromination is observed. |

References

-

General Benzofuran Functionalization: R. D. Taylor, et al. "Modern Medicinal Chemistry of Benzofurans." J. Med.[4] Chem., 2014.[4][5] Link

-

Suzuki Coupling on Benzofuran Esters: El-Sawy, E. R., et al. "Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling."[2] Arkivoc, 2013. Link

-

Buchwald-Hartwig Base Compatibility: D. S. Surry, S. L. Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011. Link

-

Miyaura Borylation Protocols: T. Ishiyama, M. Murata, N. Miyaura. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." J. Org.[4][6] Chem., 1995.[6][7] Link

-

Knochel-Hauser Base (Advanced Metalation): P. Knochel, et al. "Functionalization of Heterocycles using TMPMgCl·LiCl." Chem. Commun., 2009. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Knochel-Hauser Base | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Scalable Synthesis of Fluorinated Benzofuran-2-carboxylates: Application Notes and Protocols for Drug Discovery and Development

Introduction: The Significance of Fluorinated Benzofuran-2-carboxylates

Fluorinated benzofuran-2-carboxylates represent a privileged scaffold in modern medicinal chemistry and materials science. The benzofuran core is a common motif in a multitude of biologically active natural products and approved pharmaceuticals, including the antiarrhythmic drug dronedarone and the gout treatment benzbromarone.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small van der Waals radius can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby improving cell membrane permeability.[2][3] Consequently, the development of robust and scalable synthetic methods to access these valuable compounds is of paramount importance for researchers in drug discovery and development.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of fluorinated benzofuran-2-carboxylates. We will explore several strategic approaches, including the synthesis from fluorinated precursors and late-stage fluorination techniques, with a focus on methodologies amenable to scale-up for industrial applications.

Strategic Approaches to Scalable Synthesis

The synthesis of fluorinated benzofuran-2-carboxylates can be broadly categorized into two main strategies:

-

Construction from Fluorinated Precursors: This "bottom-up" approach involves the synthesis of the benzofuran ring system from starting materials that already contain the desired fluorine substituents. This strategy offers excellent control over the position of the fluorine atoms.

-

Late-Stage Fluorination: In this "top-down" approach, the benzofuran-2-carboxylate scaffold is first synthesized, and then fluorine is introduced in a later synthetic step. This can be advantageous for rapidly creating diverse libraries of fluorinated analogs from a common intermediate.

This guide will detail scalable protocols for both approaches, providing researchers with a versatile toolkit for their synthetic campaigns.

Part 1: Synthesis from Fluorinated Precursors

A highly effective and scalable strategy for preparing fluorinated benzofuran-2-carboxylates involves the use of fluorinated salicylaldehydes as key building blocks.

Protocol 1: Scalable Synthesis of Fluorinated Salicylaldehydes

The availability of fluorinated salicylaldehydes is crucial for this synthetic approach. While many are commercially available, a scalable synthesis is often required for large-scale campaigns. A robust method involves the protection of a fluorophenol, followed by ortho-lithiation and formylation, and subsequent deprotection.

Workflow for Scalable Synthesis of a Fluorinated Salicylaldehyde:

Caption: Scalable synthesis of a fluorinated salicylaldehyde.

Detailed Protocol: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

This protocol is adapted from a patented industrial process and can be scaled to multi-gram quantities.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 0.1 mol scale) |

| 3-Fluorophenol | 372-20-3 | 112.10 | 11.21 g |

| Methoxymethyl chloride (MOM-Cl) | 107-30-2 | 80.51 | 8.86 g (1.1 eq) |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 14.2 g (1.1 eq) |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL |

| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 44 mL (1.1 eq) |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 8.77 g (1.2 eq) |

| Hydrochloric acid (HCl), 2 M | 7647-01-0 | 36.46 | As needed |

| Diethyl ether | 60-29-7 | 74.12 | For extraction |

| Magnesium sulfate, anhydrous | 7487-88-9 | 120.37 | For drying |

Procedure:

-

Protection: To a solution of 3-fluorophenol (11.21 g, 0.1 mol) and DIPEA (14.2 g, 0.11 mol) in anhydrous THF (100 mL) at 0 °C, add MOM-Cl (8.86 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected fluorophenol.

-

ortho-Lithiation and Formylation: Dissolve the protected fluorophenol in anhydrous THF (100 mL) and cool to -78 °C. Add n-BuLi (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C. Add anhydrous DMF (8.77 g, 0.12 mol) dropwise. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Deprotection and Workup: Cool the reaction mixture to 0 °C and slowly add 2 M HCl until the pH is acidic. Stir for 2 hours at room temperature. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 4-fluoro-2-hydroxybenzaldehyde.

Protocol 2: One-Pot Scalable Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

This protocol describes a highly efficient and scalable one-pot synthesis of a fluorinated benzofuran-2-carboxylate from a fluorinated salicylaldehyde and ethyl bromoacetate. This method avoids the isolation of intermediates, making it attractive for large-scale production.

Reaction Workflow:

Caption: One-pot synthesis of a fluorinated benzofuran-2-carboxylate.

Detailed Protocol: Synthesis of Ethyl 5-Fluorobenzofuran-2-carboxylate

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 0.1 mol scale) |

| 5-Fluorosalicylaldehyde | 348-60-7 | 140.11 | 14.01 g |

| Ethyl bromoacetate | 105-36-2 | 167.00 | 18.37 g (1.1 eq) |

| Potassium carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 27.64 g (2.0 eq) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |

| Ethyl acetate | 141-78-6 | 88.11 | For extraction |

| Brine | N/A | N/A | For washing |

Procedure:

-

To a stirred suspension of 5-fluorosalicylaldehyde (14.01 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol) in DMF (200 mL), add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield ethyl 5-fluorobenzofuran-2-carboxylate as a solid.

Expected Yield: 80-90%

Protocol 3: Microwave-Assisted Perkin Rearrangement for Scalable Synthesis

The Perkin rearrangement of 3-halocoumarins provides an alternative and scalable route to benzofuran-2-carboxylic acids.[1][4][5] The use of microwave irradiation can significantly reduce reaction times, making this method highly efficient for rapid library synthesis and scale-up.[4][5]

Reaction Pathway:

Caption: Microwave-assisted Perkin rearrangement.

Detailed Protocol: Synthesis of 6-Fluorobenzofuran-2-carboxylic acid

Step 1: Synthesis of 6-Fluoro-3-bromocoumarin

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 50 mmol scale) |

| 6-Fluorocoumarin | 395-94-8 | 164.13 | 8.21 g |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 9.79 g (1.1 eq) |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL |

Procedure:

-

In a microwave-safe vessel, combine 6-fluorocoumarin (8.21 g, 50 mmol) and NBS (9.79 g, 55 mmol) in acetonitrile (100 mL).

-

Seal the vessel and irradiate in a microwave reactor at 100 °C for 15 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain 6-fluoro-3-bromocoumarin.

Step 2: Microwave-Assisted Perkin Rearrangement

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 40 mmol scale) |

| 6-Fluoro-3-bromocoumarin | N/A | 243.03 | 9.72 g |

| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.2 g (2.0 eq) |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 80 mL |

| Hydrochloric acid (HCl), 2 M | 7647-01-0 | 36.46 | As needed |

Procedure:

-

In a microwave-safe vessel, dissolve 6-fluoro-3-bromocoumarin (9.72 g, 40 mmol) in ethanol (80 mL).

-

Add a solution of sodium hydroxide (3.2 g, 80 mmol) in water (10 mL).

-

Seal the vessel and irradiate in a microwave reactor at 120 °C for 10 minutes.[4]

-

After cooling, acidify the reaction mixture with 2 M HCl to pH 2-3.

-

The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-fluorobenzofuran-2-carboxylic acid.

Expected Yield: >90%

Part 2: Late-Stage Fluorination

Introducing fluorine at a late stage of the synthesis can be a powerful strategy for generating analogs for structure-activity relationship (SAR) studies. Electrophilic fluorination of the benzofuran-2-carboxylate scaffold is a viable approach.

Protocol 4: Direct Electrophilic Fluorination of Ethyl Benzofuran-2-carboxylate

Selectfluor™ is a user-friendly and effective electrophilic fluorinating agent that can be used for the direct fluorination of electron-rich aromatic systems. The scalability of this reaction depends on careful control of reaction conditions to manage exotherms and ensure regioselectivity.

Reaction Overview:

Caption: Direct electrophilic fluorination.

Detailed Protocol: Synthesis of Ethyl 5-Fluoro-benzofuran-2-carboxylate

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight | Quantity (for 20 mmol scale) |

| Ethyl benzofuran-2-carboxylate | 3191-45-7 | 190.19 | 3.80 g |

| Selectfluor™ | 140681-55-6 | 354.26 | 7.80 g (1.1 eq) |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 100 mL |

| Water | 7732-18-5 | 18.02 | 50 mL |

Procedure:

-

Dissolve ethyl benzofuran-2-carboxylate (3.80 g, 20 mmol) in a mixture of acetonitrile (100 mL) and water (50 mL).

-

Add Selectfluor™ (7.80 g, 22 mmol) portion-wise to the stirred solution at room temperature. The reaction can be mildly exothermic, and for larger scales, cooling may be necessary.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated product. Note that a mixture of regioisomers may be obtained, and careful purification is required.

Note on Scalability: For larger scale reactions, portion-wise addition of the fluorinating agent and careful temperature control are crucial to ensure safety and selectivity. The use of a jacketed reactor is recommended for reactions exceeding the 10-gram scale.

Summary of Scalable Synthesis Methods

| Method | Starting Materials | Key Reagents | Scalability Advantages | Key Considerations |

| One-Pot from Fluorosalicylaldehyde | Fluorosalicylaldehyde, Ethyl bromoacetate | K₂CO₃, DMF | High atom economy, reduced unit operations, good yields. | Availability of fluorinated salicylaldehydes. |

| Microwave-Assisted Perkin Rearrangement | Fluorinated Coumarin | NBS, NaOH, Microwave | Drastically reduced reaction times, high yields. | Requires specialized microwave equipment for large scale. |

| Direct Electrophilic Fluorination | Ethyl benzofuran-2-carboxylate | Selectfluor™ | Late-stage functionalization, commercially available reagents. | Potential for regioisomer formation, exothermicity on scale. |

Conclusion

The protocols detailed in this guide offer researchers and drug development professionals a range of scalable and efficient methods for the synthesis of fluorinated benzofuran-2-carboxylates. The choice of synthetic strategy will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By leveraging these robust methodologies, the synthesis of novel fluorinated benzofuran-2-carboxylates for the development of new therapeutics and functional materials can be significantly accelerated.

References

-